5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid
Overview
Description
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, also known as CEPA, is a chemical compound with diverse applications in various fields of research and industry. It has a molecular formula of C14H12ClNO4 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid consists of a nicotinic acid core with a chlorine atom at the 5-position and an ethoxyphenoxy group at the 2-position . The average molecular mass is 293.702 Da .Scientific Research Applications
Antimicrobial Activity
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid has been studied for its potential in combating bacterial infections. Research indicates that derivatives of this compound, such as acylhydrazones, can be synthesized and have shown promising activity against Gram-positive bacteria, including strains of Staphylococcus aureus . This suggests its utility in developing new antimicrobial agents.
Drug Development
The unique structure of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid allows for its application in drug development. Its versatility can be harnessed to create novel pharmaceutical compounds, potentially leading to new treatments for various diseases.
Material Synthesis
This compound’s distinct chemical properties make it suitable for material synthesis. It can be used as a precursor or an intermediate in the synthesis of complex materials, which could have applications in nanotechnology and materials science.
Biological Studies
In biological research, 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid can be utilized in the study of cell biology and biochemistry. Its role in cellular processes can provide insights into the fundamental mechanisms of life.
Chemical Research
The compound is extensively used in chemical research due to its reactivity and stability. It can be employed in various chemical reactions and studies, contributing to the advancement of chemical knowledge .
Pharmaceuticals
In the pharmaceutical industry, 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid can be used to develop new drug formulations. Its chemical structure could be key in enhancing the efficacy or reducing the side effects of existing medications.
Analytical Chemistry
This compound has applications in analytical chemistry, where it can be used as a standard or a reagent in chromatography and spectrometry. This aids in the precise measurement and analysis of chemical substances .
Environmental Studies
5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid can also play a role in environmental studies. Its impact on ecosystems can be assessed, and it may be used in the development of environmentally friendly chemicals.
Agricultural Research
Lastly, the compound’s potential in agricultural research should not be overlooked. It could be used in the synthesis of new pesticides or herbicides, contributing to more efficient and sustainable farming practices .
properties
IUPAC Name |
5-chloro-2-(4-ethoxyphenoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-19-10-3-5-11(6-4-10)20-13-12(14(17)18)7-9(15)8-16-13/h3-8H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFXCBYZIKRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211596 | |
Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228551-82-3 | |
Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301211596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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